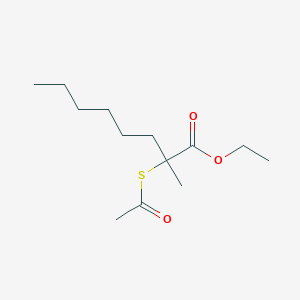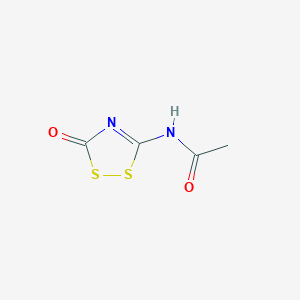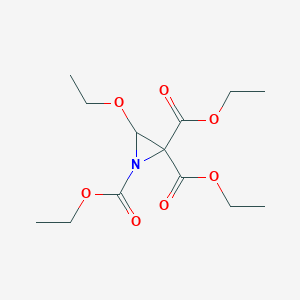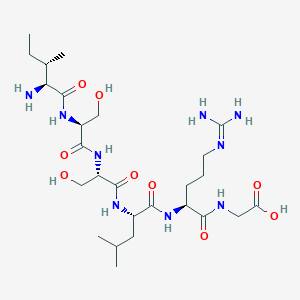
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H22O3S It is an ester derivative of octanoic acid, characterized by the presence of an acetylthio group and a methyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Octanoic acid+EthanolH2SO4Octanoic acid, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where octanoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Carboxylic acids or other oxidized products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octanoic acid, which may interact with cellular components. The acetylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl octanoate: An ester of octanoic acid with ethanol, lacking the acetylthio and methyl groups.
Ethyl 2-octenoate: An unsaturated ester with a double bond in the octanoic acid chain.
Uniqueness
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is unique due to the presence of the acetylthio and methyl groups, which impart distinct chemical properties and reactivity compared to other esters of octanoic acid. These functional groups enable specific interactions and reactions that are not observed in simpler esters.
Propriétés
Numéro CAS |
646517-90-0 |
|---|---|
Formule moléculaire |
C13H24O3S |
Poids moléculaire |
260.39 g/mol |
Nom IUPAC |
ethyl 2-acetylsulfanyl-2-methyloctanoate |
InChI |
InChI=1S/C13H24O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h5-10H2,1-4H3 |
Clé InChI |
WAQYVZBHIUJPAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C(=O)OCC)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)



![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
